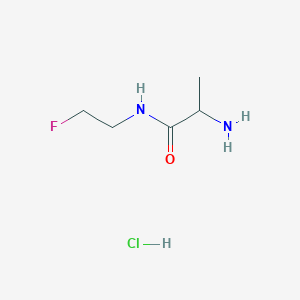

2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Descripción general

Descripción

2-amino-N-(2-fluoroethyl)propanamide hydrochloride is an organic compound with the molecular formula C5H12ClFN2O and a molecular weight of 170.61 g/mol . It is a hydrochloride salt form of 2-amino-N-(2-fluoroethyl)propanamide, which is a derivative of propanamide. This compound is typically found in a powdered form and is used in various scientific research applications .

Métodos De Preparación

The synthesis of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluoroethylamine with propanoyl chloride to form the intermediate 2-fluoroethyl propanamide. This intermediate is then reacted with ammonia to yield 2-amino-N-(2-fluoroethyl)propanamide. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Agents

Fluorinated amino acids, including derivatives like 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, have been investigated for their role in enhancing the efficacy of anticancer treatments. Fluorinated compounds can improve the pharmacokinetic properties of drugs, leading to better absorption and retention in tumor tissues. For instance, compounds that incorporate fluorine atoms often exhibit increased hydrophobicity and stability, which can enhance their therapeutic effects against various cancer types .

Radiotracers for Imaging

This compound has been evaluated as a potential radiotracer in positron emission tomography (PET) imaging. The incorporation of fluorine-18 into amino acid structures allows for the visualization of metabolic processes in tumors. Studies have shown that fluorinated phenylalanine derivatives can selectively accumulate in tumor cells, making them useful for non-invasive imaging techniques . The specific uptake mechanisms of these compounds suggest they could serve as effective agents for monitoring tumor growth and response to therapy.

Biochemical Research

Protein Stabilization

Fluorinated amino acids are known to enhance protein stability through a phenomenon termed "fluoro-stabilization." The introduction of fluorine into amino acid side chains can lead to increased hydrophobic interactions and altered hydrogen bonding patterns within proteins. This stabilization is crucial for developing proteins with enhanced functionality for biotechnological applications .

Enzyme Activity Modulation

Research indicates that the substitution of natural amino acids with fluorinated counterparts can significantly affect enzyme activity. For example, the use of this compound in enzyme assays has shown altered substrate specificity and catalytic efficiency, which could be harnessed for designing more effective biocatalysts .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compounds .

Case Study 1: Tumor Imaging with Fluorinated Amino Acids

In a study involving glioma models, this compound was used as a tracer to assess tumor metabolism. The results demonstrated that this compound exhibited significant accumulation in tumor tissues compared to surrounding healthy tissues, highlighting its potential as an imaging agent for tumor diagnostics .

Case Study 2: Protein Engineering

Another study focused on the incorporation of fluorinated amino acids into therapeutic proteins aimed at improving their stability and efficacy. By substituting specific residues with this compound, researchers observed enhanced protein folding and activity under physiological conditions .

Mecanismo De Acción

The mechanism of action of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluoroethyl group plays a crucial role in its binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparación Con Compuestos Similares

2-amino-N-(2-fluoroethyl)propanamide hydrochloride can be compared with other similar compounds such as:

2-amino-N-(2-chloroethyl)propanamide hydrochloride: This compound has a chloroethyl group instead of a fluoroethyl group, which may result in different reactivity and binding properties.

2-amino-N-(2-bromoethyl)propanamide hydrochloride: The presence of a bromoethyl group can lead to variations in chemical behavior and biological activity.

2-amino-N-(2-iodoethyl)propanamide hydrochloride: The iodoethyl group can significantly alter the compound’s reactivity and interaction with molecular targets.

The uniqueness of this compound lies in its fluoroethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

2-amino-N-(2-fluoroethyl)propanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H11ClF N2O

- Molecular Weight : 172.61 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, facilitating cell membrane permeability and potential receptor binding.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing signaling pathways that are critical for neuronal function.

Biological Activity Overview

The biological activities reported for this compound include:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Preliminary data indicate cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Possible protective effects on neuronal cells under stress conditions.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induced apoptosis in MCF-7 breast cancer cells | |

| Neuroprotective | Reduced oxidative stress in neuronal cells |

Case Studies

Several case studies have examined the biological effects of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against common pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Findings : The compound demonstrated significant inhibition against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

-

Case Study on Anticancer Activity :

- Objective : To investigate the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Findings : Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.

-

Case Study on Neuroprotection :

- Objective : To assess the neuroprotective effects under oxidative stress conditions.

- Methodology : Neuronal cells were exposed to oxidative stressors with and without the compound.

- Findings : The presence of the compound significantly reduced markers of oxidative damage, indicating protective effects.

Research Findings

Recent studies have highlighted the compound's multifaceted biological activity:

- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited promising results in inhibiting tumor growth in vivo models.

- Another investigation focused on its role in modulating neurotransmitter release, showing potential implications in treating neurodegenerative diseases.

Propiedades

IUPAC Name |

2-amino-N-(2-fluoroethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQZBNBCKDMLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCF)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.